4-Piperidinemethanol
Overview
Description
Synthesis Analysis
The synthesis of 4-Piperidinemethanol and related compounds, such as spiropiperidines, has been extensively studied. Strategies for the synthesis of spiropiperidines, which are closely related to 4-Piperidinemethanol, involve the formation of the spiro-ring on a preformed piperidine ring or the formation of the piperidine ring on a preformed carbo- or heterocyclic ring. These methods are pivotal for drug discovery projects, emphasizing the compound's significance in medicinal chemistry (Griggs, Tape, & Clarke, 2018).
Molecular Structure Analysis
While the specific molecular structure analysis of 4-Piperidinemethanol is not directly addressed in the provided studies, the structural aspects of related compounds, such as dihydropyridines, suggest the importance of understanding the spatial arrangement and electronic configuration in designing drugs and exploring chemical reactivity. The molecular structure profoundly influences the synthesis routes and the chemical reactivity of these compounds (Sharma & Singh, 2017).
Chemical Reactions and Properties
4-Piperidinemethanol participates in a variety of chemical reactions, underpinning its utility in synthesizing complex organic molecules. The compound's reactivity is explored through reactions such as phosphorylation, which is critical for synthesizing derivatives with insecticidal, antihypertensive, and neuroprotective properties. The synthesis of 4-phosphorylated derivatives of 1,3-azoles, for instance, demonstrates the compound's versatility and reactivity in creating biologically active molecules (Abdurakhmanova, Kondratyuk, Holovchenko, & Brovarets, 2018).
Scientific Research Applications
Radiolabeled Probes for σ-1 Receptors : Halogenated 4-(phenoxymethyl)piperidines, which are derivatives of 4-Piperidinemethanol, exhibit high specific binding to σ-1 receptors in various organs. This makes them promising probes for in vivo tomographic studies of σ-1 receptors (Waterhouse et al., 1997).
Serotonin 5-HT2A Receptor Ligands : Compounds like (4-fluorophenyl)-(1-[2-(4-fluorophenyl)ethyl]piperidin-4-yl])methanol show high serotonin 5-HT2A potency and selectivity, indicating potential for PET or SPECT brain imaging (Fu et al., 2002).
Breast Cancer Treatment : Piperine, a derivative, suppresses tumor growth and metastasis in a murine breast cancer model, suggesting therapeutic applications in treating breast cancer (Lai et al., 2012).
Antineoplastic Agents : N-Haloacyl derivatives of α,α-diphenyl-4-piperidinemethanol show potential as anticarcinogenic agents, indicating their possible development into anti-cancer drugs (Roll, 1965).
Fexofenadine Intermediate : Synthesis of α,α-diphenyl-4-piperidinemethanol from 4-piperidinecarboxylic acid is a key step in producing Fexofenadine (Sun Dong-dong, 2011).
Calcium Channel Ligands : Certain isomers of 4-piperidinemethanol derivatives exhibit strong inhibition of calcium channels, suggesting potential in the development of new drugs (Zhang et al., 1992).
Molecular Structure Analysis : Investigations into the molecular structure of 4-piperidinemethanol in different states (gas, solution, solid) provide insights into its chemical behavior (Korneichuk et al., 2019).
Biologically Active Agents : Heterobimetallic complexes with 4-(hydroxymethyl)piperidine-1-carbodithioic acid show potential against various bacterial and fungal strains (Anwar et al., 2013).
Antitussive Effects : Piperidine derivatives with a cyano group in the four-position have been found to provide antitussive effects in mammals (Haus, 1998).
Anticancer Therapeutics and Imaging : Substituents at the 4th position of naphthalimide derivatives, related to 4-Piperidinemethanol, significantly influence their cytotoxic activity, making them potential anticancer therapeutic and imaging agents (Wang et al., 2016).
Safety And Hazards
4-Piperidinemethanol is classified as a skin corrosive and can cause severe skin burns and eye damage . It is recommended to avoid breathing its dust/fume/gas/mist/vapours/spray and to wear protective gloves/protective clothing/eye protection/face protection .
Relevant Papers
The molecular structure of 4-piperidinemethanol in gas, solutions, and solid state has been investigated in a study . The study proposed the interpretation of spectra based on joint consideration of experimental data and theoretical predictions of possible 4-piperidinemethanol conformations and its 14 clusters .
properties
IUPAC Name |
piperidin-4-ylmethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c8-5-6-1-3-7-4-2-6/h6-8H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBXHCBLBYQEYTI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00329521 | |
Record name | 4-Piperidinemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00329521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Piperidinemethanol | |
CAS RN |
6457-49-4 | |
Record name | 4-Piperidinemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6457-49-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Piperidinemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00329521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Piperidinemethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.685 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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